![molecular formula C12H20N2O5 B2537265 (2S)-2-[4-(Boc-amino)-2-oxo-1-pyrrolidinyl]propanoic Acid CAS No. 2155902-41-1](/img/structure/B2537265.png)
(2S)-2-[4-(Boc-amino)-2-oxo-1-pyrrolidinyl]propanoic Acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“(2S)-2-[4-(Boc-amino)-2-oxo-1-pyrrolidinyl]propanoic Acid” is a chemical compound with the molecular weight of 272.3 . It has the IUPAC name (2S)-2-(4-((tert-butoxycarbonyl)amino)-2-oxopyrrolidin-1-yl)propanoic acid . The compound is stored at 4°C and appears as a white to yellow solid .
Molecular Structure Analysis
The InChI code for “(2S)-2-[4-(Boc-amino)-2-oxo-1-pyrrolidinyl]propanoic Acid” is 1S/C12H20N2O5/c1-7(10(16)17)14-6-8(5-9(14)15)13-11(18)19-12(2,3)4/h7-8H,5-6H2,1-4H3,(H,13,18)(H,16,17)/t7-,8?/m0/s1 .
Physical And Chemical Properties Analysis
“(2S)-2-[4-(Boc-amino)-2-oxo-1-pyrrolidinyl]propanoic Acid” is a white to yellow solid . It has a molecular weight of 272.3 . The compound is stored at 4°C .
Aplicaciones Científicas De Investigación
Synthesis Applications
(2S)-2-[4-(Boc-amino)-2-oxo-1-pyrrolidinyl]propanoic Acid has been used in various synthesis applications. It serves as a building block in the synthesis of complex amino acids and peptides. For instance, Machetti et al. (2004) utilized similar amino acids in the synthesis of Nα-Fmoc-/Nγ-Boc-protected 4-aminopipecolic acids, highlighting their suitability for solid-phase peptide synthesis (Machetti et al., 2004).
Asymmetric Synthesis
In asymmetric synthesis, this compound plays a crucial role. Monclus et al. (1995) described its use in the asymmetric synthesis of fluorinated L-tyrosine and meta-L-tyrosines, showcasing its versatility in synthesizing amino acid derivatives (Monclus et al., 1995).
Dynamic Kinetic Resolution
Dynamic kinetic resolution, a method to enhance the yield of desired enantiomers in chemical synthesis, also employs this compound. Lavergne et al. (2001) reported its use in the synthesis of optically pure Boc-(2S,3R,4S)-iso-dolaproine using dynamic kinetic resolution (Lavergne et al., 2001).
Development of Neuroexcitants
It has been used in the synthesis of neuroexcitant compounds. Hodgson et al. (2005) used it for synthesizing neuroexcitants like alpha-kainic acid and other related compounds (Hodgson et al., 2005).
Molecular Field Analysis
This compound has been analyzed for its binding modes in molecular structures. Vaz et al. (1998) evaluated its binding mode to Factor Xa using comparative molecular field analysis, demonstrating its potential in medicinal chemistry (Vaz et al., 1998).
NMR Applications
In nuclear magnetic resonance (NMR) studies, derivatives of this compound have been synthesized for sensitive application in 19F NMR, as shown by Tressler and Zondlo (2014) (Tressler & Zondlo, 2014).
Tryptophan Analogs Synthesis
Fauq et al. (1998) reported the synthesis of a novel tryptophan analog using a derivative of this compound, indicating its utility in modifying the structure of bioactive peptides (Fauq et al., 1998).
Safety and Hazards
Propiedades
IUPAC Name |
(2S)-2-[4-[(2-methylpropan-2-yl)oxycarbonylamino]-2-oxopyrrolidin-1-yl]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N2O5/c1-7(10(16)17)14-6-8(5-9(14)15)13-11(18)19-12(2,3)4/h7-8H,5-6H2,1-4H3,(H,13,18)(H,16,17)/t7-,8?/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYTYYYDNPYXXOF-JAMMHHFISA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)N1CC(CC1=O)NC(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)O)N1CC(CC1=O)NC(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2S)-2-[4-(Boc-amino)-2-oxo-1-pyrrolidinyl]propanoic Acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

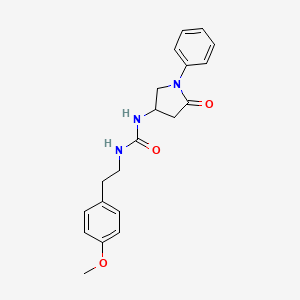
![1-(4-(3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)propan-1-one](/img/structure/B2537185.png)
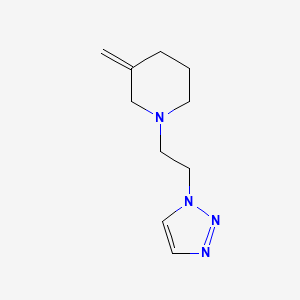

![N-[1-(benzenesulfonyl)-3,4-dihydro-2H-quinolin-6-yl]cyclohexanecarboxamide](/img/structure/B2537189.png)
![6-Cyclopropyl-2-({1-[(oxolan-3-yl)methyl]piperidin-4-yl}methyl)-2,3-dihydropyridazin-3-one](/img/structure/B2537190.png)

![4-benzyl-N-[5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2537194.png)

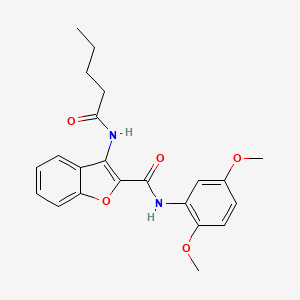
![N-(benzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-5-nitrothiophene-2-carboxamide hydrochloride](/img/structure/B2537199.png)
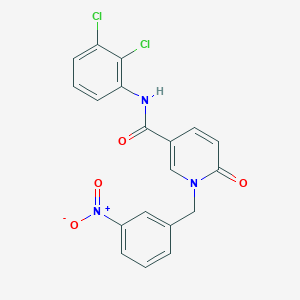
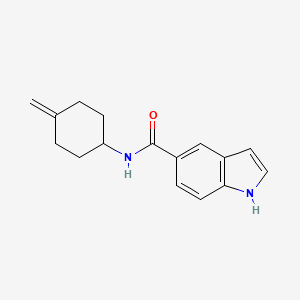
![6-(Benzo[b]oxepin-4-yl)-3-(p-tolyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B2537205.png)